Cresyl violet
Overview
Description
Cresyl violet is an organic compound with the chemical formula C₁₉H₁₈ClN₃O. It is a basic dye commonly used as a histological stain in biology and medicine. This compound is particularly effective for staining neurons in the brain and spinal cord, demonstrating the Nissl substance in neurons and cell nuclei .
Mechanism of Action
Target of Action
Cresyl violet primarily targets the Nissl substance in neurons . The Nissl substance, also known as Nissl bodies or granules, is a large granular body found in neurons. These granules are rough endoplasmic reticulum (RER) with rosettes of free ribosomes, and are the site of protein synthesis .
Mode of Action
This compound, a basic aniline dye, binds to the Nissl substance in neurons . It stains the RNA blue, highlighting important structural features of neurons . The Nissl substance appears dark blue due to the staining of ribosomal RNA, giving the cytoplasm a mottled appearance .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is protein synthesis. By binding to the Nissl substance, this compound highlights the sites of protein synthesis in the neuron . This staining allows for the visualization of the granular endoplasmic reticulum and ribosomes in the soma and dendrites .
Pharmacokinetics
It is known that this compound is a membrane-permeant fluorophore that localizes to lysosomes and acidic vacuoles of various cells . As an acidotropic weak base, this compound is virtually insensitive to physiological alkali and divalent cations .
Result of Action
The staining of this compound results in the visualization of the Nissl substance in neurons . The stain is often used when counting the number of cells, measuring the size of lesions, or finding an electrode placement .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, tissue sections must be “defatted” by passing through graded dilutions of ethanol, then rehydrated by passing back through decreasing concentrations of ethanol . The ethanol solutions act to differentiate the stain, causing myelin and other components to lose color whereas perikarya retain the color .
Biochemical Analysis
Biochemical Properties
Cresyl violet interacts with nucleic acids such as RNA and DNA, which are found in the neuronal cell bodies . This interaction is due to its property as an acidotropic weak base, which makes it virtually insensitive to physiological alkali and divalent cations .
Cellular Effects
This compound has significant effects on various types of cells. It is used to stain neurons to assess cell loss and density in brain structures . It is also used to demonstrate the Nissl substance in the neurons and cell nuclei . In this role, it is often used as a counterstain to Luxol fast blue, which stains the myelin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleic acids. It binds to the Nissl substance (rough endoplasmic reticulum) in neurons, causing it to appear dark blue due to the staining of ribosomal RNA . This gives the cytoplasm a mottled appearance .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used for staining procedures that require differentiation over time. Tissue sections are initially “defatted” by passing through graded dilutions of ethanol, then rehydrated by passing back through decreasing concentrations of ethanol . Over time, the ethanol solutions act to differentiate the stain, causing myelin and other components to lose color whereas perikarya retain the color .
Metabolic Pathways
It is known that this compound localizes to lysosomes and acidic vacuoles , suggesting involvement in the lysosomal metabolic pathway.
Transport and Distribution
This compound is a membrane-permeant fluorophore, meaning it can pass through cell membranes and localize to specific intracellular compartments . It localizes to lysosomes and acidic vacuoles of various cells, including budding yeast, Drosophila, human, murine, and canine cells .
Subcellular Localization
This compound localizes to the neuronal cell bodies, where it binds to the Nissl substance . This localization allows it to stain the neurons and highlight important structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cresyl violet can be synthesized through a series of chemical reactions involving the condensation of 9-amino-5-imino-5H-benzo[a]phenoxazine with dimethylamine. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 9-amino-5-imino-5H-benzo[a]phenoxazine with dimethylamine in large-scale reactors. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cresyl violet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: The compound can be reduced to its leuco form, which is colorless and can be re-oxidized to regenerate the original dye.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Leuco this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Cresyl violet has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and photosensitizer in various chemical reactions.
Biology: Commonly used to stain neurons and other cellular structures in histological studies.
Medicine: Employed in the diagnosis of certain diseases by staining tissue samples.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
- Nile blue
- Oxazine 170
- Methylene blue
- Toluidine blue
Cresyl violet stands out due to its superior staining properties and its ability to act as a fluorescent lysosomal marker .
Properties
IUPAC Name |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAFUINZIZIXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41830-80-2 (mono-perchlorate), 52659-20-8 (mono-perchlorate) | |
Record name | Cresyl Violet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10939892 | |
Record name | Cresyl violet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18472-89-4 | |
Record name | Cresyl Violet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cresyl violet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRESYL VIOLET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB49C465R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cresyl violet interact with biological samples?
A: this compound is a metachromatic dye, meaning its color changes depending on what it binds to. It primarily interacts with negatively charged molecules like DNA and RNA in cells. [, ] When bound to these molecules, it exhibits a reddish-purple color, enabling visualization of cellular structures like nuclei and Nissl bodies (clusters of ribosomes in neurons). [, , , ]
Q2: Can this compound be used to visualize specific cellular structures in living cells?
A: Yes, this compound can be used as a fluorescent lysosomal marker in various cell types, including yeast, insect, and mammalian cells. [] Its ability to accumulate in acidic compartments like lysosomes allows for their visualization.
Q3: How does the fluorescence of this compound change upon enzymatic cleavage in living cells?
A: this compound conjugated to specific peptides, like [Ala-Pro]2-cresyl violet, acts as a fluorogenic substrate for enzymes like dipeptidyl peptidase IV (DPPIV). [, ] While the conjugated form is fluorescent, enzymatic cleavage leads to a shift to longer wavelengths, allowing for simultaneous detection of the substrate and product and enabling analysis of enzyme kinetics in living cells. []
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H15N3O. The molecular weight is 277.31 g/mol. []
Q5: How can different components of commercial this compound be identified and separated?
A: this compound and cresyl red, common components in commercial this compound acetate, can be separated using preparative column liquid chromatography with silica gel as the stationary phase and chloroform:methanol for gradient elution. []
Q6: Can this compound be incorporated into polymer matrices for sensing applications?
A: Yes, this compound can be incorporated into polymer matrices like poly(ethylene oxide) and Nafion to create composites sensitive to ammonia and humidity, respectively. [] Changes in the dye's absorbance spectrum in response to these analytes enable their quantification in ambient air.
Q7: How does the stability of this compound in solution compare to that in solid-state matrices?
A: While this compound itself doesn't possess catalytic properties, its use as a fluorogenic substrate enables the study of enzyme kinetics and activity. [, ] By conjugating this compound to specific peptide sequences, researchers can monitor the activity of proteases like DPPIV in living cells and tissues.
Q8: How does the structure of this compound impact its fluorescence properties?
A: this compound's structure, particularly its conjugated system and the presence of amino groups, contributes to its fluorescence. [, ] Modifications to this structure, such as altering the substituents on the aromatic rings, can influence its absorption and emission wavelengths, as well as its fluorescence quantum yield.
Q9: Does the length of the peptide chain attached to this compound affect its specificity for DPPIV?
A: Yes, research indicates that the length and specific amino acid sequence of the peptide chain attached to this compound can influence its specificity for DPPIV. [, ] For instance, [Ala-Pro]2-cresyl violet exhibited specificity for DPPIV, while Ala-Pro-rhodamine 110 did not. []
Q10: How can this compound be formulated to improve its stability or delivery for specific applications?
A: this compound's formulation can be tailored to its application. For instance, encapsulating this compound within a polymer matrix can enhance its stability and facilitate its use in sensors. [] For biological applications, conjugation to specific peptides allows for targeted delivery and controlled release of the dye. [, ]
Q11: What are the potential applications of this compound beyond biological staining and sensing?
A11: this compound's unique photophysical properties make it promising for various applications beyond those directly discussed in the provided papers. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.